molecular formula C17H17F2NO B10957824 N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide

N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide

Cat. No.: B10957824
M. Wt: 289.32 g/mol
InChI Key: TWBOMGYYCXTIHX-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide is an organic compound characterized by the presence of a benzamide group substituted with 3,4-dimethylphenyl and 2,6-difluorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylacetophenone and 2,6-difluorobenzoyl chloride.

    Formation of Intermediate: The 3,4-dimethylacetophenone is first converted to its corresponding amine via reductive amination using a suitable reducing agent like sodium borohydride in the presence of an amine source such as ammonium acetate.

    Amide Formation: The resulting amine is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atoms in the benzene ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Products with nucleophilic groups replacing fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of fluorinated benzamides with biological targets. Its structure makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethylphenyl)ethyl]-2-thiophenecarboxamide
  • N-[1-(3,4-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Uniqueness

N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide is unique due to the presence of both 3,4-dimethylphenyl and 2,6-difluorobenzene groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be present in similar compounds.

Properties

Molecular Formula

C17H17F2NO

Molecular Weight

289.32 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-2,6-difluorobenzamide

InChI

InChI=1S/C17H17F2NO/c1-10-7-8-13(9-11(10)2)12(3)20-17(21)16-14(18)5-4-6-15(16)19/h4-9,12H,1-3H3,(H,20,21)

InChI Key

TWBOMGYYCXTIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(C=CC=C2F)F)C

Origin of Product

United States

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